

Dimethyl Fukiic Acid: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Fukiic acid*

Cat. No.: *B1214075*

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A comprehensive analysis of the available chemical and biological data for dimethyl **fukiic acid** reveals a compound with established foundational chemical information but a notable absence of in-depth experimental and biological studies. This guide summarizes the known data and highlights the significant gaps in the scientific literature, providing a transparent overview for researchers, scientists, and drug development professionals.

Chemical Identity and Properties

Dimethyl **fukiic acid**, systematically known as dimethyl 2-[(3,4-dihydroxyphenyl)methyl]-2,3-dihydroxybutanedioate, is a catechol derivative with the chemical formula $C_{13}H_{16}O_8$.^[1] Its fundamental chemical and computed physical properties are summarized in Table 1.

Table 1: Chemical and Physical Properties of Dimethyl **Fukiic Acid**

Property	Value	Source
IUPAC Name	dimethyl 2-[(3,4-dihydroxyphenyl)methyl]-2,3-dihydroxybutanedioate	PubChem[1]
Molecular Formula	C ₁₃ H ₁₆ O ₈	PubChem[1]
Molecular Weight	300.26 g/mol	PubChem[1]
CAS Number	56158-55-5	PubChem[1]
SMILES	<chem>COC(=O)C(C(CC1=CC(=C(C=C1)O)O)(C(=O)OC)O)O</chem>	PubChem[1]
XLogP3-AA (Computed)	-0.2	PubChem[1]
Hydrogen Bond Donor Count (Computed)	4	PubChem[1]
Hydrogen Bond Acceptor Count (Computed)	8	PubChem[1]
Rotatable Bond Count (Computed)	7	PubChem[1]
Exact Mass (Computed)	300.08451746 Da	PubChem[1]

It is important to note that experimentally determined physical properties such as melting point, boiling point, and solubility are not readily available in the current scientific literature. The provided data is based on computational predictions.

Spectroscopic Data

A thorough search of scientific databases reveals a significant lack of experimentally determined spectroscopic data for dimethyl **fukiic acid**. This includes Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. While predicted mass spectrometry data for various adducts is available, it is not a substitute for experimental validation.

Table 2: Predicted Mass Spectrometry Data for Dimethyl **Fukiic Acid** Adducts

Adduct	m/z
[M+H] ⁺	301.09178
[M+Na] ⁺	323.07372
[M-H] ⁻	299.07722
[M+NH ₄] ⁺	318.11832
[M+K] ⁺	339.04766
[M+H-H ₂ O] ⁺	283.08176

Experimental Protocols

Synthesis and Isolation

Detailed experimental protocols for the specific synthesis or isolation of dimethyl **fukiic acid** are not currently documented in publicly accessible scientific literature. While methods for the synthesis of other **fukiic acid** esters and related compounds exist, these cannot be directly applied to dimethyl **fukiic acid** without specific adaptation and validation.^[2]

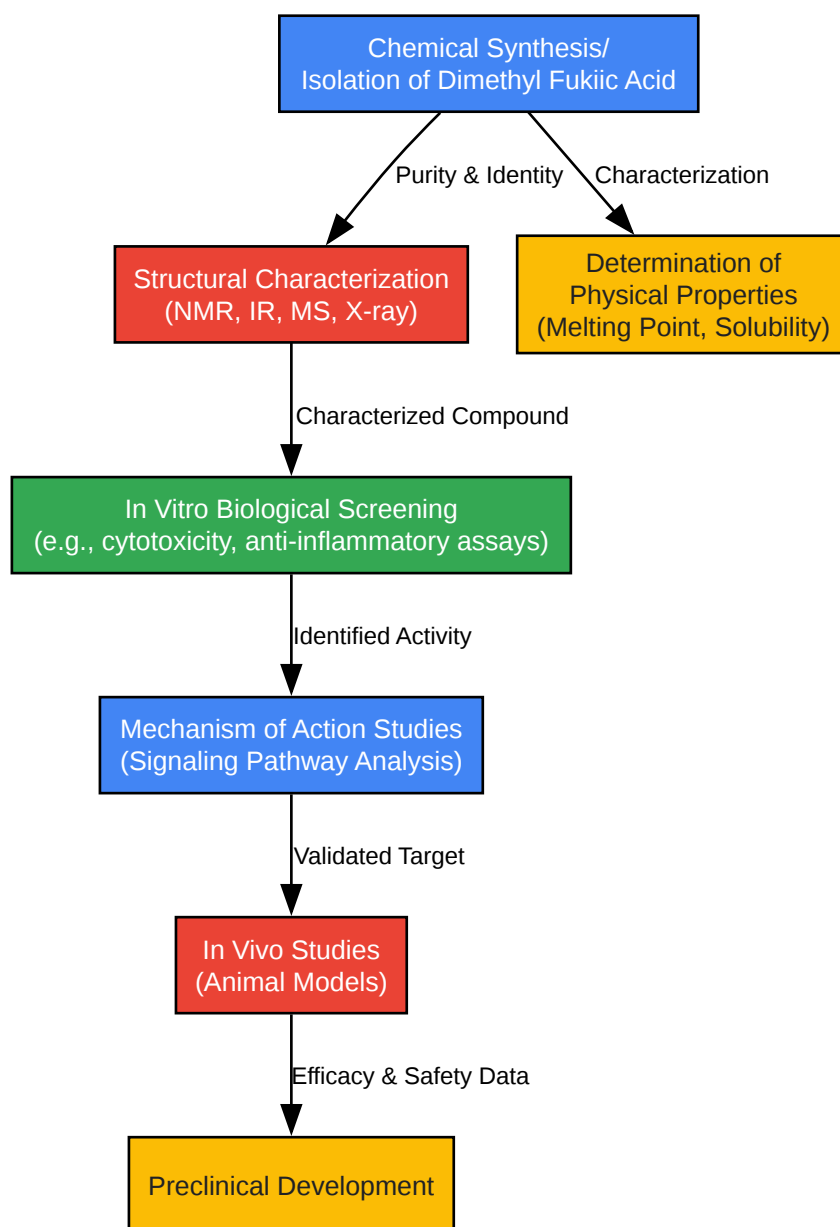
Biological Activity and Signaling Pathways

There is a critical lack of information regarding the biological activity and mechanism of action of dimethyl **fukiic acid**. It is crucial to distinguish it from the well-studied compound dimethyl fumarate, which has known immunomodulatory effects.^{[3][4][5]} The biological properties of dimethyl fumarate cannot be extrapolated to dimethyl **fukiic acid** due to their distinct chemical structures.

Similarly, while some studies have investigated the biological effects of **fukiic acid** and its other esters, this information is not directly transferable to the dimethyl ester.^{[6][7]} Without dedicated biological studies on dimethyl **fukiic acid**, any discussion of its potential therapeutic effects or signaling pathway involvement would be purely speculative.

Logical Relationships and Future Directions

The current state of knowledge on dimethyl **fukiic acid** can be visualized as a starting point for future research. The logical workflow for a comprehensive investigation is outlined below.



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Figure 1. A proposed workflow for the comprehensive scientific investigation of dimethyl **fukiic acid**.

Conclusion

Dimethyl **fukiic acid** is a chemically defined entity for which a significant amount of fundamental research is still required. The absence of experimental data on its physical properties, spectroscopic characteristics, and biological activities presents a clear opportunity for novel research. Future studies should focus on establishing reliable synthesis and

purification protocols, followed by thorough structural and biological characterization to unlock the potential of this molecule. Until such data becomes available, any in-depth technical assessment remains speculative.

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